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Compound of Interest

Compound Name: ITMN 4077

Cat. No.: B15607608 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

Danoprevir, also known as ITMN-191 or R7227, is a potent, second-generation, macrocyclic

peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] This

document provides a comprehensive technical overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of danoprevir, summarizing key preclinical and clinical data, detailing

experimental methodologies, and illustrating its mechanism of action.

Pharmacodynamics: Potent and Selective Antiviral
Activity
Danoprevir exerts its antiviral effect by inhibiting the HCV NS3/4A protease, an enzyme crucial

for viral replication.[1][3] This inhibition is characterized by a time-dependent, two-step binding

mechanism, indicating a slow dissociation rate and prolonged target engagement.[4][5]

In Vitro Potency
Danoprevir has demonstrated subnanomolar to single-digit nanomolar potency against various

HCV genotypes in in vitro replicon assays.[4][5] In a genotype 1b HCV replicon system, the

half-maximal effective concentration (EC50) was determined to be 1.8 nM.[5][6][7]

Furthermore, a concentration of 45 nM was sufficient to eliminate the HCV replicon from the

host cells.[5] The compound maintains potent activity against genotypes 1a, 1b, 4, 5, and 6,

with approximately 10-fold lower potency against genotypes 2b and 3a.[2][4]
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Specificity and Synergy
Danoprevir exhibits a high degree of specificity for the HCV NS3/4A protease. Screening

against a panel of 79 other proteases, ion channels, transporters, and cell surface receptors

revealed no significant off-target inhibition at concentrations up to 35,000-fold higher than its

half-maximal inhibitory concentration against the target enzyme.[4]

Importantly, danoprevir has shown synergistic antiviral activity when combined with

peginterferon alfa-2a.[8][9][10] This synergy suggests the potential for combination therapies to

enhance viral suppression and increase the barrier to resistance.[9][10]

Pharmacokinetics: High Liver Exposure
A key characteristic of danoprevir's pharmacokinetic profile is its preferential distribution to the

liver, the primary site of HCV replication.[7][11] This targeted exposure is crucial for maximizing

antiviral efficacy while minimizing systemic side effects.

Preclinical Pharmacokinetics
Preclinical studies in rats, dogs, and cynomolgus monkeys have consistently demonstrated

high liver-to-plasma concentration ratios.[6][7][11] Following oral administration, liver

concentrations of danoprevir significantly exceeded those observed in plasma.[11] For

instance, after a single 30 mg/kg oral dose, the liver-to-plasma ratios were 10:1 in rats and

120:1 in monkeys.[6][7][11] Multi-dose studies in rats receiving 30 mg/kg twice daily for 7 days

resulted in average liver concentrations at Cmax and trough that were 1,646-fold and 152-fold

higher than the EC90 value, respectively.[11]

Clinical Pharmacokinetics
Phase 1 clinical trials in healthy volunteers and patients with chronic HCV infection have further

characterized the pharmacokinetic profile of danoprevir.[6][7][12] Single ascending dose

studies in healthy subjects showed that the drug was safe and well-tolerated, with linear

pharmacokinetics up to the 800 mg dose.[6][7] Co-administration with food was found to

significantly increase bioavailability, leading to the recommendation of dosing with meals.[7]

In a multiple ascending dose study in treatment-naïve HCV genotype 1 patients, plasma

pharmacokinetics showed a lack of dose-proportionality above 100 mg every 8 hours, and
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there was no accumulation of the drug with multiple dosing.[6] Pharmacokinetic-

pharmacodynamic analyses from this study revealed that Cmin on Day 1 was the strongest

predictor of the maximum change in log10 HCV RNA, accounting for approximately 80% of the

variability in antiviral response.[6]

Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of

danoprevir.

Table 1: In Vitro Pharmacodynamic Parameters

Parameter Value Cell System/Assay Genotype

EC50 1.8 nM HCV Replicon Assay 1b

Replicon Elimination

Concentration
45 nM HCV Replicon Assay 1b

IC50 0.2 - 3.5 nM
NS3/4A Protease

Assay
1a, 1b, 4, 5, 6

Table 2: Preclinical Pharmacokinetic Parameters (Single 30 mg/kg Oral Dose)

Species
Liver Cmax (fold of
EC90)

Liver Trough (12h) Liver:Plasma Ratio

Rat 3,098
> 3-log10 replicon

reduction
10:1

Monkey
~1-log10 lower than

rat

> 2-log10 replicon

reduction
120:1

Table 3: Preclinical Pharmacokinetic Parameters (7-Day Twice Daily Dosing)
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Species Dose
Liver Cmax
(fold of EC90)

Liver Trough
(fold of EC90)

Liver:Plasma
Ratio (at
Cmax)

Rat 30 mg/kg 1,646 152 2.4:1

Cynomolgus

Monkey
15 mg/kg 238 52 70:1

Experimental Protocols
In Vitro HCV Replicon Assay
The antiviral activity of danoprevir was primarily assessed using a subgenomic HCV replicon

system in Huh-7 cells.[3]

Cell Culture: Huh-7 cells harboring the HCV replicon were cultured in the presence of G418

to select for cells containing the replicon.

Drug Treatment: For potency determination, cells were plated and treated with various

concentrations of danoprevir.

RNA Quantification: After a defined incubation period (e.g., 72 hours), total cellular RNA was

extracted, and the level of HCV replicon RNA was quantified using a real-time reverse

transcription-polymerase chain reaction (RT-PCR) assay.

Data Analysis: The EC50 value, representing the concentration of the drug that inhibits 50%

of viral RNA replication, was calculated by plotting the percentage of inhibition against the

drug concentration.

Animal Pharmacokinetic Studies
Pharmacokinetic studies were conducted in Sprague-Dawley rats and cynomolgus monkeys to

determine the plasma and liver concentrations of danoprevir following oral administration.[11]

Dosing: Animals were administered a single oral dose or multiple oral doses of danoprevir.
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Sample Collection: Blood samples were collected at various time points post-dosing to

obtain plasma. Liver tissue was collected at specific time points, typically at the end of the

study.

Bioanalysis: The concentrations of danoprevir in plasma and homogenized liver tissue were

determined using a validated high-performance liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key

pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Phase 1 Multiple Ascending Dose Clinical Trial
A double-blind, randomized, placebo-controlled study was conducted in treatment-naïve

patients with chronic HCV genotype 1 infection.[6]

Study Design: Four cohorts of 10 patients were randomized (8 active: 2 placebo) to receive

oral danoprevir or a matching placebo for 14 days.

Dosing Regimens: The study evaluated multiple ascending doses of danoprevir.

Pharmacokinetic Sampling: Serial blood samples were collected on specified days to

determine plasma concentrations of danoprevir.

Pharmacodynamic Assessment: HCV RNA levels in plasma were quantified at baseline and

throughout the treatment period to assess the antiviral response.

Data Analysis: Pharmacokinetic parameters were calculated for each dose cohort. The

relationship between drug exposure (AUC, Cmax, Cmin) and the change in HCV RNA was

evaluated using pharmacokinetic-pharmacodynamic modeling.

Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism

of action of danoprevir and a typical experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15607608?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

